

"2,7-Dimethyl-2,6-octadiene IUPAC name and synonyms"

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Compound of Interest

Compound Name: 2,7-Dimethyl-2,6-octadiene

Cat. No.: B099637

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Technical Guide: 2,7-Dimethyl-2,6-octadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,7-dimethyl-2,6-octadiene**, including its nomenclature, physicochemical properties, relevant experimental protocols, and reaction pathways.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure **2,7-dimethyl-2,6-octadiene** is systematically named according to IUPAC nomenclature.

- IUPAC Name: 2,7-dimethylocta-2,6-diene[1]
- Synonyms: **2,7-Dimethyl-2,6-octadiene**, 2,6-Octadiene, 2,7-dimethyl-[1]
- CAS Registry Number: 16736-42-8

Physicochemical Properties

The following table summarizes key quantitative data for **2,7-dimethyl-2,6-octadiene**. These properties are essential for its handling, purification, and analytical characterization.

| Property | Value | Reference |
|---------------------------------------|---------------------------------|---------------------|
| Molecular Formula | C ₁₀ H ₁₈ | [2] |
| Molecular Weight | 138.25 g/mol | [2] |
| Boiling Point | 229-230 °C | [2] |
| Melting Point | -15 °C | [2] |
| Density | 0.878 g/cm ³ | [2] |
| Refractive Index (n ²⁰ /D) | 1.471 | [2] |
| Flash Point | 76 °C | [2] |
| Vapor Density | 5.31 (vs air) | [2] |

Experimental Protocols

This section details methodologies for the synthesis and analysis of **2,7-dimethyl-2,6-octadiene** and structurally related compounds.

Synthesis of a Related Compound: 2,7-dimethylocta-2,6-dienal

A direct, detailed synthesis protocol for **2,7-dimethyl-2,6-octadiene** was not readily available in the reviewed literature. However, a procedure for the closely related aldehyde, 2,7-dimethylocta-2,6-dienal, provides a relevant synthetic pathway.

Methodology:[\[3\]](#)

- Reaction Setup: A mixture of 11 parts of 2,7-dimethyl-1,4-diacetoxocta-2,7-diene, 35 parts of water, and 4.3 parts by volume of 1N hydrochloric acid is prepared in a suitable reaction vessel.
- Reflux: The mixture is refluxed for a period of 4 hours.
- Distillation: Following reflux, a mixture of the target aldehyde and water is distilled from the reaction mixture.

- Purification: The collected organic phase is purified by fractional distillation to yield 2,7-dimethylocta-2,6-dienal.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile terpene compounds like **2,7-dimethyl-2,6-octadiene** due to its high resolution and ability to provide structural information. The following is a general protocol adapted from established methods for terpene profiling.[\[4\]](#) [\[5\]](#)

Sample Preparation (Liquid Extraction):[\[4\]](#)

- Weigh approximately 100-200 mg of the sample matrix into a centrifuge tube.
- Add a suitable organic solvent such as pentane or hexane, along with an appropriate internal standard (e.g., n-tridecane).
- Vortex the mixture for 1-2 minutes to ensure complete extraction.
- Centrifuge the sample to separate solid material.
- Transfer the supernatant to a GC vial for analysis.

Instrumentation and Conditions:[\[4\]](#)

- Gas Chromatograph: Agilent 7890B or equivalent.
- Column: Restek Rxi-5Sil MS (30 m x 0.25 mm, 0.25 μ m) or similar 5% phenyl-methylpolysiloxane column.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature of 60 °C, hold for 2 minutes.

- Ramp to 190 °C at 3 °C/min.
- Ramp to 280 °C at 20 °C/min, hold for 2 minutes.
- Mass Spectrometer: Agilent 5977A or equivalent.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.

Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the precise molecular structure and confirm the identity of the compound.

Sample Preparation:

- Dissolve 5-10 mg of the purified **2,7-dimethyl-2,6-octadiene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

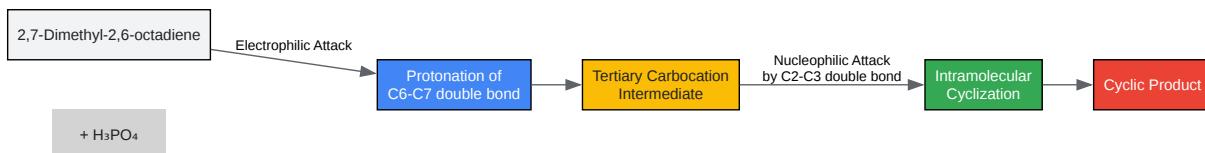
- Acquire standard 1D NMR spectra (^1H and $^{13}\text{C}\{^1\text{H}\}$).
- For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Reaction Pathways and Mechanisms

The reaction of **2,7-dimethyl-2,6-octadiene** with a strong acid like phosphoric acid leads to an intramolecular cyclization, a common reaction for dienes.

Acid-Catalyzed Intramolecular Cyclization

Treatment of **2,7-dimethyl-2,6-octadiene** with phosphoric acid (H_3PO_4) results in the formation of a cyclic product.^{[6][7]} The proposed mechanism involves the protonation of one of the double bonds to form a tertiary carbocation, which is then attacked by the remaining double bond in an intramolecular electrophilic addition reaction.^[6]



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Caption: Workflow of the acid-catalyzed cyclization of **2,7-dimethyl-2,6-octadiene**.

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